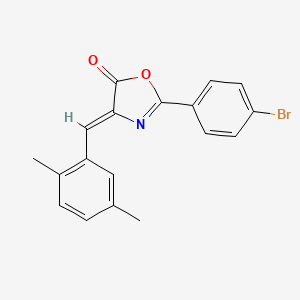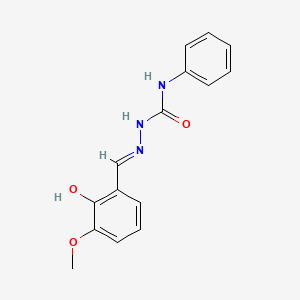
N-(1-cycloheptyl-3-piperidinyl)-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cycloheptyl-3-piperidinyl)-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide, commonly known as CPP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CPP is a synthetic compound that belongs to the class of pyrazole derivatives. It has been extensively studied for its potential applications in the field of neuroscience, particularly in the treatment of various neurological disorders.
作用机制
CPP acts as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory. By blocking the NMDA receptor, CPP can modulate the activity of other neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects:
CPP has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which can lead to an improvement in mood and motivation. CPP has also been shown to enhance synaptic plasticity, which is the ability of neurons to form new connections and adapt to changes in the environment. This can lead to an improvement in learning and memory.
实验室实验的优点和局限性
One of the main advantages of CPP is its selectivity for the NMDA receptor, which allows for more precise modulation of neurotransmitter activity. CPP is also relatively stable and can be easily synthesized in the lab. However, one of the limitations of CPP is its relatively low potency compared to other NMDA receptor antagonists. This can make it difficult to achieve the desired effects at lower doses.
未来方向
There are several potential future directions for research on CPP. One area of interest is the potential use of CPP in the treatment of addiction. CPP has been shown to reduce drug-seeking behavior in animal models of addiction, and further research could explore its potential as a treatment for substance use disorders. Another area of interest is the potential use of CPP as a cognitive enhancer. CPP has been shown to improve learning and memory in animal models, and further research could explore its potential for use in humans. Finally, further research could explore the potential use of CPP in the treatment of other neurological disorders, such as schizophrenia and Alzheimer's disease.
Conclusion:
In conclusion, CPP is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It has been extensively studied for its potential applications in the field of neuroscience, particularly in the treatment of various neurological disorders. CPP acts as a selective antagonist of the NMDA receptor and has been shown to have a range of biochemical and physiological effects. While there are limitations to its use, CPP represents a promising avenue for future research in the field of neuroscience.
合成方法
CPP can be synthesized using a variety of methods, including the reaction of 1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid with cycloheptylamine and piperidine. The resulting compound is then purified through recrystallization to obtain pure CPP. The synthesis of CPP is a complex process that requires expertise in organic chemistry.
科学研究应用
CPP has been extensively studied for its potential applications in the field of neuroscience. It has been shown to have a positive effect on the central nervous system, particularly in the treatment of various neurological disorders such as anxiety, depression, and addiction. CPP has also been studied for its potential use as a cognitive enhancer.
属性
IUPAC Name |
N-(1-cycloheptylpiperidin-3-yl)-1-(2-methoxyphenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O2/c1-29-22-13-7-6-12-21(22)27-16-18(15-24-27)23(28)25-19-9-8-14-26(17-19)20-10-4-2-3-5-11-20/h6-7,12-13,15-16,19-20H,2-5,8-11,14,17H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KASWBGODRAXIHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=C(C=N2)C(=O)NC3CCCN(C3)C4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cycloheptyl-3-piperidinyl)-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6088767.png)
![N-methyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-[(3-methyl-5-isoxazolyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6088774.png)
![3-nitro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6088778.png)

![1-{1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}-4-phenylpiperazine](/img/structure/B6088789.png)

![N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide](/img/structure/B6088800.png)
![4-({3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinyl}carbonyl)pyridine 1-oxide](/img/structure/B6088802.png)
![2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B6088811.png)

![N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-2-propanesulfonamide](/img/structure/B6088830.png)

![N-(2-methoxy-4-{[(4-nitrophenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B6088852.png)
